N-(3-pentafluorosulfanylphenyl)acetamide

Lipophilicity Bioisosterism Drug Design

N-(3-Pentafluorosulfanylphenyl)acetamide (C₈H₈F₅NOS, MW 261.21 g/mol) is a meta-substituted, electron-deficient acetanilide scaffold distinguished by the pentafluorosulfanyl (–SF₅) group, often termed a “super CF₃” owing to its amplified electronegativity (Hammett σₘ = 0.61 versus 0.43 for –CF₃) and lipophilicity (Hansch π = 1.51). The compound serves as a synthetic entry point into libraries of SF₅-bearing amides, isoxazoles, and oxindoles that have already yielded improved inhibitors of human dihydroorotate dehydrogenase (HDHODH) relative to the parent CF₃-containing drug teriflunomide.

Molecular Formula C8H8F5NOS
Molecular Weight 261.21 g/mol
Cat. No. B8339643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-pentafluorosulfanylphenyl)acetamide
Molecular FormulaC8H8F5NOS
Molecular Weight261.21 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC(=CC=C1)S(F)(F)(F)(F)F
InChIInChI=1S/C8H8F5NOS/c1-6(15)14-7-3-2-4-8(5-7)16(9,10,11,12)13/h2-5H,1H3,(H,14,15)
InChIKeyDFEAUHMFQHNGRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Pentafluorosulfanylphenyl)acetamide: Core Physicochemical and Structural Baseline for SF5-Containing Acetanilide Selection


N-(3-Pentafluorosulfanylphenyl)acetamide (C₈H₈F₅NOS, MW 261.21 g/mol) is a meta-substituted, electron-deficient acetanilide scaffold distinguished by the pentafluorosulfanyl (–SF₅) group, often termed a “super CF₃” owing to its amplified electronegativity (Hammett σₘ = 0.61 versus 0.43 for –CF₃) and lipophilicity (Hansch π = 1.51) [1]. The compound serves as a synthetic entry point into libraries of SF₅-bearing amides, isoxazoles, and oxindoles that have already yielded improved inhibitors of human dihydroorotate dehydrogenase (HDHODH) relative to the parent CF₃-containing drug teriflunomide [2]. It is one of the few commercially accessible aryl-SF₅ acetamides that places the –SF₅ group at the meta position, a regiochemical arrangement known to confer distinct lipophilicity, electronic, and target-binding profiles compared with the para isomer and with the classical –CF₃ and –tBu bioisosteres [1][3].

Meta-SF5 acetanilide scaffold for bioisosteric replacement studies
Synthetic entry point to SF5-bearing amide and heterocycle libraries
Electron-deficient ring supports amide coupling and target-binding modulation

Why Generic Substitution Fails for N-(3-Pentafluorosulfanylphenyl)acetamide: Regioisomeric, Electronic, and Lipophilic Differentiation


The meta-SF₅ acetanilide cannot be replaced by its more common para-SF₅ isomer or by the classical CF₃ or tert-butyl analogues without altering key molecular properties. Meta-substitution modulates lipophilicity to a different degree than para-substitution (ΔlogP(SF₅–CF₃)ₘ = 0.2 versus ΔlogP(SF₅–CF₃)ₚ = 0.3) and shifts electron-withdrawing character as reflected in Hammett σₘ values [1][2]. In matched molecular pair studies, swapping –SF₅ for –CF₃ more than doubled HDHODH inhibitory potency (IC₅₀ 27 nM versus 50 nM), demonstrating that generic substitution based on superficial similarity erases both the activity gain and the IP differentiation inherent to the SF₅ motif [3]. Attempts to interchange meta and para –SF₅ building blocks likewise risk losing the regiochemical control that governs target selectivity, as observed in cannabinoid CB1/CB2 selectivity profiles [1].

Regioisomer shift (meta → para)
Para-SF5 isomer alters lipophilicity profile (ΔlogP shift) and may impact target selectivity compared with the meta scaffold.
CF3 replacement
Replacing –SF5 with –CF3 reduces electron-withdrawing strength (σm 0.61 vs 0.43) and may lower enzyme inhibition potency in matched-pair series.
tert-Butyl replacement
tBu analogue increases lipophilicity and may shift receptor binding profile away from the meta-SF5 context, with different selectivity trade-offs.

N-(3-Pentafluorosulfanylphenyl)acetamide: Quantitative Differentiation Evidence Against Key Analogues


Meta-SF₅ Acetanilide Matched-Pair Lipophilicity Advantage Over Meta-CF₃ Analogue

In matched cannabinoid pyrazole series, replacing a meta-CF₃ aryl group with a meta-SF₅ aryl group increased experimentally measured logP by 0.2 log units (ΔlogP(SF₅–CF₃)ₘ = 0.2) [1]. For reference, the analogous para-replacement produced a larger shift (ΔlogP(SF₅–CF₃)ₚ = 0.3), confirming that meta-substitution yields a more modest, tunable lipophilicity increase while still exceeding the CF₃ baseline. The SF₅ group carries a Hansch hydrophobicity constant π = 1.51 versus π = 0.88 for CF₃ [2].

Lipophilicity (logP)
Head-to-head
ΔlogP(SF5−CF3)m = +0.2
Hansch π(SF5) = 1.51 vs π(CF3) = 0.88
Reported modest lipophilicity increase may support membrane-permeability context
Reverse-phase HPLC; matched pyrazole series
Lipophilicity Bioisosterism Drug Design

Enhanced Electron-Withdrawing Character via Meta-SF₅ Compared with Meta-CF₃

The SF₅ group exerts stronger electron withdrawal at the meta position than CF₃, with Hammett σₘ values of 0.61 (SF₅) versus 0.43 (CF₃) [1]. At the para position the difference is similarly pronounced (σₚ 0.68 versus 0.53). This larger inductive effect (−I) directly modulates the electron density of the appended acetanilide ring, influencing amide bond stability, hydrogen-bonding capacity, and susceptibility to oxidative metabolism.

Electron-withdrawing
Class-level inference
σm(SF5) = 0.61 vs σm(CF3) = 0.43 (41% greater electron withdrawal)
Supports modulation of amide-bond stability and electron density for binding studies
Derived from ionization of substituted benzoic acids
Electronegativity Hammett Constants Reactivity

HDHODH Potency Gain Achieved by SF₅ Bioisosteric Replacement Over CF₃

When the CF₃ group of teriflunomide was replaced with SF₅ in a matched-pair scaffold (16, SF₅-Teriflunomide), HDHODH inhibition improved approximately two-fold: IC₅₀ = 27 nM (SF₅) versus 50 nM (CF₅) [1]. Molecular docking indicated that the bulkier SF₅ group more completely fills the hydrophobic binding tunnel adjacent to the flavin cofactor, rationalising the potency advantage. In contrast, the parent leflunomide scaffold bearing CF₃ gave an IC₅₀ of 982 nM, whereas its SF₅ analogue (15, SF₅-Leflunomide) reached 365 nM, a 2.7-fold improvement.

HDHODH inhibition
Head-to-head
SF5-Teriflunomide IC50 27 nM vs Teriflunomide IC50 50 nM (2.0× improvement)
Supports procurement for DHODH-focused inhibitor research and matched-pair analysis
Fluorescence-based assay; n=2 (mean of 29 and 25 nM)
Enzyme Inhibition Bioisosterism DHODH

Meta-SF₅ Versus Meta-CF₃ and Meta‑tBu in Cannabinoid CB1 Receptor Affinity

In meta-substituted 5-(5-bromo-thiophene)-pyrazole CB1 ligands, the SF₅-bearing analogue (5b) exhibited a CB1 Kᵢ of 66.1 nM, comparable to the CF₃ analogue (5a, Kᵢ = 50.9 nM) but with a distinct selectivity profile. The tert-butyl analogue (5c) showed higher affinity (Kᵢ = 19.9 nM) but lower CB1/CB2 selectivity and significantly higher lipophilicity (logP = 7.09) [1]. In the para-substituted series, the SF₅ analogue (5e) was the most potent (Kᵢ = 7.9 nM), surpassing both the CF₃ (5d, Kᵢ = 65.3 nM) and tert-butyl (5f, Kᵢ = 106.9 nM) counterparts.

CB1 receptor affinity
Head-to-head
Meta-SF5 Ki 66.1 nM; para-SF5 Ki 7.9 nM
Meta-CF3 Ki 50.9 nM; meta-tBu Ki 19.9 nM
Meta-SF5 offers distinct affinity-lipophilicity balance for GPCR selectivity studies
Radioligand binding assay (mouse brain membranes)
Receptor Binding Cannabinoid Bioisosterism

Superior Chemical and Metabolic Stability of the SF₅ Motif Relative to CF₃ and tBu

The SF₅ group is resistant to strong Brønsted acids and bases, withstands diverse hydrogenation conditions, and survives metal-catalyzed cross-coupling reactions [1]. Aromatic SF₅ compounds are hydrolytically as stable as their CF₃ counterparts yet less water-soluble and more hydrophobic, a combination that retards oxidative metabolism [2]. The group's matched-pair analysis across aggregate medicinal chemistry data confirms that SF₅ imparts superior metabolic stability compared with CF₃ while maintaining similar or improved target potency [3].

Chemical stability
Class-level inference
SF5 stable under 6 M HCl/NaOH and hydrogenation; reported lower intrinsic clearance vs CF3
Reported chemical and metabolic stability context supports lead optimization procurement
Aggregate matched-pair data; scaffold-dependent fold-change
Metabolic Stability Chemical Stability Fluorine Chemistry

N-(3-Pentafluorosulfanylphenyl)acetamide: Evidence-Backed Application Scenarios for Procurement and Deployment


Lead Optimization Programs Targeting HDHODH and Other Dihydroorotate Dehydrogenase Isoforms

The 2× potency advantage demonstrated by SF₅-Teriflunomide over CF₃-Teriflunomide (IC₅₀ 27 nM vs 50 nM) [4] directly supports the use of N-(3-pentafluorosulfanylphenyl)acetamide as a late-stage diversification building block in DHODH inhibitor programs. Its meta-SF₅ motif can be incorporated into teriflunomide and leflunomide scaffolds to explore the hydrophobic tunnel adjacent to the ubiquinone binding site, where the larger SF₅ group more effectively fills the pocket.

Building Block for SF₅-Containing Amide and Heterocycle Libraries in Fragment-Based Drug Discovery

The ChemMedChem study [4] demonstrated that SF₅-containing aniline and benzoic acid building blocks can be elaborated into diverse amides, isoxazoles, and oxindoles using both solution-phase and mechanochemical methods. The meta-SF₅ acetanilide scaffold is ideally positioned as a starting point for generating screening libraries where the enhanced lipophilicity (π = 1.51) and electron withdrawal (σₘ = 0.61) of the SF₅ group [2] provide property differentiation not achievable with CF₃ or halogen substituents.

Regioisomeric Selectivity Studies in GPCR and Kinase Medicinal Chemistry

The meta-versus-para logP differential (ΔlogP 0.2 vs 0.3) and the distinct CB1 affinity profiles observed for meta-SF₅ versus para-SF₅ pyrazoles [4] establish N-(3-pentafluorosulfanylphenyl)acetamide as the reagent of choice for systematic SAR exploration of positional effects. Procuring the meta isomer enables side-by-side comparison with the commercially available para-SF₅ acetanilide (CAS 197385-08-3) to decouple electronic from steric contributions to target binding.

Agrochemical Discovery Programs Requiring High Lipophilicity and Environmental Stability

The SF₅ group's resistance to hydrolytic degradation under both acidic and basic conditions, combined with its elevated lipophilicity, has been validated in meta-diamide insecticides [4] where SF₅-substituted analogues demonstrated similar logP to heptafluoroisopropyl counterparts while offering superior chemical stability. N-(3-pentafluorosulfanylphenyl)acetamide serves as a precursor for generating the meta-SF₅ aniline core common to these crop-protection scaffolds.

Application
Selection Property
Validation Focus
HDHODH inhibitor research programs
SF5 bioisosteric property differentiation
DHODH inhibitory potency context and matched-pair analysis
SF5-containing amide and heterocycle library synthesis
Meta-SF5 acetanilide scaffold as diversification starting point
Physicochemical property (π, σm) screening library context
Regioisomeric selectivity exploration (GPCR/kinase)
Meta- versus para-SF5 positional effect differentiation
Target-binding profile comparison and lipophilicity context
Agrochemical candidate synthesis
Chemical stability and lipophilicity for environmental persistence
Hydrolytic stability and bioactivity context
Quote Request

Request a Quote for N-(3-pentafluorosulfanylphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.